molecular formula C13H8F7N3O3S2 B12464583 2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B12464583
M. Wt: 451.3 g/mol
InChI Key: ADXFXXCDRBGIHX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2. This compound is characterized by the presence of multiple fluorine atoms, a thiazole ring, and a sulfonamide group, making it a unique and potentially valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide typically involves the following steps:

    Formation of the Heptafluorobutanoyl Intermediate: The initial step involves the preparation of the heptafluorobutanoyl intermediate through the reaction of heptafluorobutyric acid with appropriate reagents.

    Coupling with Thiazole Derivative: The heptafluorobutanoyl intermediate is then coupled with a thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiazole ring and the sulfonamide group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be applied.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation Reactions: Oxidized products such as sulfoxides or sulfones.

    Reduction Reactions: Reduced products such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amine derivatives.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The thiazole ring and sulfonamide group may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar fluorine content but different functional groups.

    2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine with similar fluorine content but different functional groups.

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated methacrylate used in polymer synthesis.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of a highly fluorinated butanamide backbone with a thiazole ring and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H8F7N3O3S2

Molecular Weight

451.3 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C13H8F7N3O3S2/c14-11(15,12(16,17)13(18,19)20)9(24)22-7-1-3-8(4-2-7)28(25,26)23-10-21-5-6-27-10/h1-6H,(H,21,23)(H,22,24)

InChI Key

ADXFXXCDRBGIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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